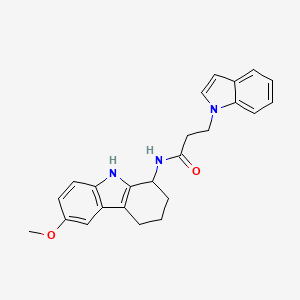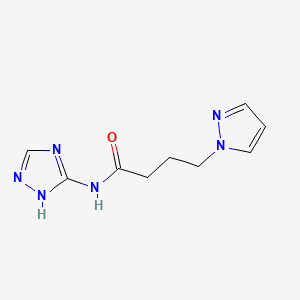![molecular formula C21H14N2O4S2 B12172121 (6,10-dioxo(9H,11bH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide](/img/structure/B12172121.png)
(6,10-dioxo(9H,11bH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide is a complex organic molecule with a unique structure that combines elements of thiazoline, thiino, and chromen rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen ring, followed by the introduction of thiazoline and thiino moieties. The final step involves the attachment of the N-(4-methylphenyl)carboxamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
(6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
- (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-chlorophenyl)carboxamide
- (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-ethylphenyl)carboxamide
Uniqueness
The uniqueness of (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide lies in its specific combination of functional groups and ring structures. This unique arrangement allows it to exhibit distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C21H14N2O4S2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
N-(4-methylphenyl)-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10,13(17)-pentaene-11-carboxamide |
InChI |
InChI=1S/C21H14N2O4S2/c1-10-6-8-11(9-7-10)22-18(24)16-15-14(17-19(28-16)23-21(26)29-17)12-4-2-3-5-13(12)27-20(15)25/h2-9,14H,1H3,(H,22,24)(H,23,26) |
InChIキー |
DNTKKLDSRJSPSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C(C4=CC=CC=C4OC3=O)C5=C(S2)NC(=O)S5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12172044.png)
![N-[3-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12172047.png)
![{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12172055.png)
![N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B12172059.png)


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide](/img/structure/B12172075.png)

![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12172106.png)
![(4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172114.png)


methanone](/img/structure/B12172123.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B12172128.png)
